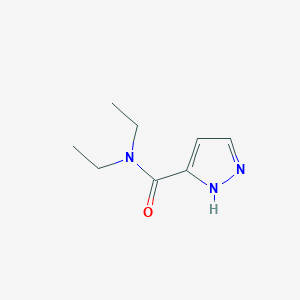
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a benzoyl group and a sulfonyl group, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could provide information about the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .Mécanisme D'action
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide acts as a selective antagonist of the MOR, which is a G protein-coupled receptor that plays a crucial role in the modulation of pain and reward. By blocking the MOR, this compound reduces the activity of the opioid system, which is responsible for the analgesic and rewarding effects of opioids. This compound does not bind to other opioid receptors, such as the delta-opioid receptor or the kappa-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain without producing the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and constipation. This compound has also been shown to reduce the rewarding effects of opioids and other drugs of abuse, making it a potential treatment for addiction. This compound does not produce the euphoria and other pleasurable effects associated with opioids, making it less likely to be abused.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. This compound is also highly selective for the MOR, which reduces the potential for off-target effects. However, this compound has some limitations for use in laboratory experiments. It is a complex molecule that requires expertise in organic chemistry and advanced laboratory techniques to synthesize. This compound is also expensive to produce, which limits its availability for use in research.
Orientations Futures
There are several future directions for the study of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide. One potential application is in the development of new analgesics that do not produce the side effects associated with traditional opioids. This compound could also be used in the development of new treatments for addiction, as it has been shown to reduce the rewarding effects of opioids and other drugs of abuse. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of this compound involves the use of piperidin-4-one, which undergoes a series of reactions to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.
Applications De Recherche Scientifique
N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has been studied extensively for its potential therapeutic applications in the treatment of pain and addiction. In preclinical studies, this compound has been shown to be effective in reducing pain without producing the side effects associated with traditional opioid analgesics. This compound has also been shown to reduce the rewarding effects of opioids and other drugs of abuse, making it a potential treatment for addiction.
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-2-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)17-6-9-21(10-7-17)19(23)15-4-2-14(3-5-15)16-8-11-26-12-16/h2-5,8,11-12,17H,6-7,9-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGXAZNTQORCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)
![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2903639.png)
![Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2903643.png)
![Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate](/img/structure/B2903644.png)
![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)

![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2903647.png)



![(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine](/img/structure/B2903656.png)
![2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2903657.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]but-2-ynamide](/img/structure/B2903660.png)